Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronate ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, particularly with serine or threonine residues . This interaction can lead to changes in the protein’s function, potentially influencing cellular processes.
Biochemical Pathways
Boronic acids are versatile molecules used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of many biologically active compounds, suggesting that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with diols, including sugars and glycoproteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of diols, including sugars and glycoproteins, can influence the compound’s stability and reactivity due to their ability to form reversible covalent complexes with boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester group.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of an ester group.
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Contains a nitrile group instead of an ester group.
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains an amide group instead of an ester group.
Uniqueness
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronate ester and a benzoate ester, making it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as Suzuki-Miyaura coupling, oxidation, and hydrolysis, adds to its utility in different fields of research and industry.
Properties
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYYUUOHDTXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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